Me-Tet-PEG4-NHS
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Overview
Description
It is an antibody-drug conjugate linker that utilizes its tetrazine group to undergo a specific inverse electron demand Diels-Alder reaction with compounds containing trans-cyclooctene groups . This compound is widely used in bioconjugation and click chemistry applications due to its high specificity and efficiency.
Preparation Methods
The preparation of Me-Tet-PEG4-NHS involves the synthesis of the tetrazine-PEG4-NHS ester. The synthetic route typically includes the following steps:
Synthesis of Tetrazine Derivative: The tetrazine derivative is synthesized by reacting a suitable precursor with hydrazine and other reagents under controlled conditions.
PEGylation: The tetrazine derivative is then reacted with polyethylene glycol (PEG) to form the tetrazine-PEG intermediate.
NHS Ester Formation: The tetrazine-PEG intermediate is further reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
Industrial production methods involve scaling up these reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
Chemical Reactions Analysis
Me-Tet-PEG4-NHS undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group of this compound and trans-cyclooctene-containing compounds.
Common reagents and conditions used in these reactions include:
DMSO or DMF: Used as solvents to dissolve this compound and enhance reaction efficiency.
Neutral pH Buffers: Such as phosphate-buffered saline (PBS) or HEPES buffer, to maintain the stability of the NHS ester and facilitate conjugation reactions.
The major products formed from these reactions include the conjugated product with trans-cyclooctene-containing compounds and the hydrolyzed carboxylic acid derivative .
Scientific Research Applications
Me-Tet-PEG4-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the efficient and specific conjugation of biomolecules.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules for various biological studies.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery and cancer therapy.
Industry: Applied in the production of bioconjugates and other functionalized materials for various industrial applications
Mechanism of Action
The mechanism of action of Me-Tet-PEG4-NHS involves the inverse electron demand Diels-Alder reaction between its tetrazine group and trans-cyclooctene-containing compounds. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of biomolecules. The polyethylene glycol units provide flexibility and solubility, enhancing the overall efficiency of the conjugation process .
Comparison with Similar Compounds
Me-Tet-PEG4-NHS can be compared with other similar compounds, such as:
Tetrazine-PEG4-NHS: Similar in structure but may differ in the length of the polyethylene glycol chain.
Methyltetrazine-PEG4-Amine: Contains an amine group instead of the NHS ester, used for different conjugation strategies.
Methyltetrazine-PEG4-Azide: Contains an azide group, used in azide-alkyne cycloaddition reactions
The uniqueness of this compound lies in its high specificity and efficiency in the inverse electron demand Diels-Alder reaction, making it a valuable tool in bioconjugation and click chemistry applications.
Properties
Molecular Formula |
C26H34N6O9 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H34N6O9/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)18-27-22(33)8-10-37-12-14-39-16-17-40-15-13-38-11-9-25(36)41-32-23(34)6-7-24(32)35/h2-5H,6-18H2,1H3,(H,27,33) |
InChI Key |
LGEMLJPCMGRIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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